2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid
Description
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a difluorophenyl group attached to a sulfanyl and hydroxypropanoic acid moiety. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)sulfanyl-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3S/c10-6-2-1-5(3-7(6)11)15-8(4-12)9(13)14/h1-3,8,12H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKLFBONSURMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(CO)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid typically involves the reaction of 3,4-difluorothiophenol with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 3,4-difluorothiophenol attacks the epoxide or halohydrin, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxy group to a hydrogen atom.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehydroxylated products.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The sulfanyl and hydroxypropanoic acid moieties may also contribute to the compound’s overall biological effects by participating in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)sulfanylpropanoic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-(3,4-Difluorophenyl)sulfanylpropanoic acid: Differently positioned sulfanyl group, leading to variations in chemical properties.
2-(3,4-Difluorophenyl)thioacetic acid: Contains a thioacetic acid moiety instead of hydroxypropanoic acid, altering its chemical behavior.
Uniqueness
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the difluorophenyl and hydroxypropanoic acid moieties allows for a wide range of applications in various fields of research.
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